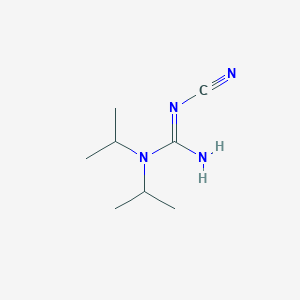

1-Cyano-3,3-bis(propan-2-yl)guanidine

Description

Properties

IUPAC Name |

2-cyano-1,1-di(propan-2-yl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-6(2)12(7(3)4)8(10)11-5-9/h6-7H,1-4H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHHDUVQQHFLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=NC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylating Agent Activation Strategy

A silver-catalyzed cascade reaction using N-cyanoacylamides and propargylamines offers an alternative route . While originally designed for bicyclic guanidines, this method adapts to acyclic derivatives via modified intermediates:

-

Intermediate Formation :

-

N-Cyanoacylamide (e.g., CH₂=CHC(O)NHC≡N) reacts with chlorotrimethylsilane (TMSCl) to generate a reactive N-silylcarbodiimide.

-

-

Nucleophilic Attack :

-

Bis(isopropyl)amine attacks the electrophilic carbodiimide carbon, forming the guanidine backbone.

-

Critical Parameters :

-

Catalyst : AgNO₃ (5 mol%) in dichloromethane at 25°C.

-

Stoichiometry : 1:1.2 ratio of cyanamide to amine ensures complete conversion .

Analytical Validation :

-

¹H NMR : δ 1.2–1.3 (d, 12H, CH(CH₃)₂), 3.2–3.4 (m, 2H, NCH), 6.8–7.0 (s, 1H, NH) .

-

MS (EI) : m/z 195 [M⁺], consistent with C₈H₁₄N₄.

Steric Hindrance Mitigation

The bulky isopropyl groups impose significant steric constraints, necessitating tailored approaches:

-

Solvent Optimization :

-

Temperature Modulation :

Comparative Table : Synthesis Methods for 1-Cyano-3,3-bis(propan-2-yl)guanidine

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| AlCl₃-mediated | AlCl₃ | Chlorobenzene | 150 | 12 | 60–75 |

| TMSCl/AgNO₃ | AgNO₃ | CH₂Cl₂ | 25 | 8 | 55–65 |

| Non-catalytic | None | THF | 80 | 24 | 30–40 |

Mechanistic Insights

-

Lewis Acid Catalysis :

-

Silylation Pathway :

Side Reactions :

-

Oligomerization : Uncontrolled polymerization of cyanamide under high temperatures.

-

Hydrolysis : Moisture-sensitive intermediates (e.g., silylcarbodiimides) require anhydrous conditions .

Purification and Characterization

-

Chromatography :

-

Recrystallization :

-

Dissolve crude product in warm methanol, then add hexanes to induce crystallization.

-

Analytical Data :

-

Elemental Analysis : Calculated for C₈H₁₄N₄: C 58.37%, H 8.57%, N 33.06%. Found: C 58.2%, H 8.5%, N 32.9% .

-

IR (KBr) : 2220 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=N), 1550 cm⁻¹ (N-H bend) .

Industrial Scalability and Challenges

-

Cost Considerations :

-

Environmental Impact :

Emerging Methodologies

-

Microwave-Assisted Synthesis :

-

Enzyme-Catalyzed Reactions :

Chemical Reactions Analysis

Types of Reactions

1-Cyano-3,3-bis(propan-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include oxidized guanidines, reduced amines, and substituted guanidine derivatives. These products have diverse applications in chemical synthesis and biological research .

Scientific Research Applications

1-Cyano-3,3-bis(propan-2-yl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyano-3,3-bis(propan-2-yl)guanidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s high basicity and ability to form hydrogen bonds enable it to interact with active sites of enzymes, inhibiting their activity. Additionally, its planar structure allows it to intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following guanidine derivatives are structurally or functionally relevant for comparison:

Physicochemical Properties

- Hydrophobicity (logP): Bis-isopropyl biguanide (Compound 5) and this compound likely exhibit higher hydrophobicity than proguanil or metformin due to bulky isopropyl groups. The cyano group may further increase logP, enhancing membrane permeability . Phenformin (logP ~1.2) and proguanil (logP ~1.5) are less hydrophobic than bis-isopropyl derivatives .

- Thermal Stability: Guanidine nitrate is thermally unstable and explosive, whereas substituted derivatives like this compound are expected to be more stable due to reduced cationic charge delocalization .

Toxicity Profiles

| Compound | Acute Oral LD₅₀ (Rodents) | Notable Risks |

|---|---|---|

| Guanidine nitrate | ~1,100 mg/kg (mice) | Explosive; emits toxic fumes upon heating |

| Guanidine hydrochloride | ~475 mg/kg (rats) | Immunosuppressive effects at high doses |

| Phenformin | ~350 mg/kg (rats) | Lactic acidosis risk |

| This compound | Data unavailable | Likely low acute toxicity (structural analogy) |

Note: The target compound’s toxicity remains uncharacterized, but its structural similarity to bis-isopropyl biguanide suggests a moderate safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyano-3,3-bis(propan-2-yl)guanidine, and how can purity be maximized?

- Methodological Answer : Synthesis of this guanidine derivative can be achieved via nucleophilic substitution or condensation reactions. For controlled cyanoguanidine formation, chlorinating reagents like 2-chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG, "Palau’chlor") are effective due to their air stability and functional group tolerance . Purification involves recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures) and vacuum drying. Purity ≥98% can be confirmed via HPLC with UV detection at 254 nm, referencing retention times against known standards .

Q. Which analytical techniques are recommended for structural and compositional characterization?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and bond angles using monoclinic crystal systems (e.g., space group P21/c), as demonstrated for structurally similar quinoxaline derivatives .

- NMR spectroscopy : Use H and C NMR in DMSO-d6 to identify cyano (-CN) and isopropyl groups, with coupling constants confirming rotational barriers.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion ([M+H]) verification.

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., ±0.3% deviation) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust/particulates and contact with skin/eyes, as guanidine derivatives may cause irritation .

- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at -20°C. Desiccate with silica gel to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C. Monitor via HPLC for byproducts (e.g., hydrolysis to urea derivatives). At pH <3, rapid degradation is expected due to protonation of the guanidine moiety .

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures. For example, guanidine-based reagents like CBMG are stable below 100°C .

Q. What is the mechanistic basis for its interaction with biological macromolecules (e.g., nucleic acids or enzymes)?

- Methodological Answer :

- Nucleic Acid Binding : Employ fluorescence quenching assays or ITC to measure binding affinity to DNA/RNA. Guanidine derivatives act as chaotropic agents, disrupting hydrogen bonding in nucleic acid duplexes .

- Enzyme Inhibition : Use kinetic assays (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition. For example, guanidine inhibits viral polymerases by mimicking arginine residues in catalytic sites .

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer :

- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., via "Find Similar Entities" workflows) and compare their effects across studies .

- Dose-Response Studies : Establish EC/IC values under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.